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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vitro reconstitution of the human condensin II complex. This powerful technique enables the

detailed study of chromosome architecture and the screening of potential therapeutic agents

that target chromosome segregation machinery.

The condensin II complex is a crucial player in the intricate process of chromosome

condensation and segregation during mitosis.[1][2][3] Composed of five core subunits—SMC2,

SMC4, NCAPH2, NCAPG2, and NCAPD3—this molecular machine utilizes the energy of ATP

hydrolysis to organize and compact chromatin. Understanding the assembly and function of

condensin II is paramount for research into cell division, genome stability, and the development

of novel anti-cancer therapies.[1]

Core Concepts and Applications
The in vitro reconstitution of the condensin II complex from purified recombinant subunits

allows for a controlled environment to dissect its biochemical activities and structural

properties.[2] This approach has been instrumental in demonstrating the ATP-dependent motor

activities of condensin II, including DNA compaction and loop extrusion.

Key applications of in vitro reconstituted condensin II include:
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Mechanistic Studies: Elucidating the specific roles of individual subunits and the effects of

post-translational modifications.[1]

Drug Discovery: Screening for small molecules that inhibit or modulate condensin II activity,

which could be potential anti-cancer agents.

Structural Biology: Providing a homogenous source of the complex for high-resolution

structural analysis by techniques such as cryo-electron microscopy.

Understanding Disease: Investigating how mutations in condensin II subunits, which are

linked to microcephaly and other developmental disorders, affect its function.[4]

Quantitative Data Summary
The following tables summarize key quantitative data derived from in vitro studies of the

condensin II complex.

Parameter Value Species Reference

Functional

Concentration in

Xenopus Egg Extract

Assay

200 nM

Human/Mouse

subunits in Xenopus

extract

[1]

Endogenous

Concentration in

Xenopus Egg Extracts

~25 nM Xenopus laevis [1]

Relative Abundance

(Condensin I vs. II) in

Human Cells

Condensin I is 1.6-5.6

times more abundant

Human (HeLa Kyoto

cells)

Number of Condensin

II Molecules per

Human Mitotic Cell

~115,000 (for CAP-

D3)

Human (HeLa Kyoto

cells)
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Detailed methodologies for the key experiments involved in the in vitro reconstitution and

functional analysis of the condensin II complex are provided below.

Protocol 1: Expression and Purification of Recombinant
Condensin II Subunits
This protocol describes the expression of human condensin II subunits using a baculovirus

expression system in insect cells, a commonly used method for producing large quantities of

functional protein complexes.[1][2]

Materials:

Sf9 insect cells

Baculoviruses for each human condensin II subunit (SMC2, SMC4, NCAPH2, NCAPG2,

NCAPD3)

Cell culture media and reagents

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Nonidet P-40, protease

inhibitors)

Affinity chromatography resins (e.g., anti-FLAG M2 affinity gel)

Elution buffer (e.g., lysis buffer containing FLAG peptide)

Glycerol for storage

Procedure:

Co-infection of Sf9 Cells: Co-infect Sf9 cells with baculoviruses encoding each of the five

condensin II subunits. Careful titration of each virus is necessary to achieve stoichiometric

expression of the subunits.

Cell Lysis: After a suitable expression period (typically 48-72 hours), harvest the cells by

centrifugation and resuspend them in ice-cold lysis buffer. Lyse the cells by sonication or

dounce homogenization.
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Clarification of Lysate: Centrifuge the lysate at high speed to pellet cellular debris. Collect the

supernatant containing the soluble recombinant proteins.

Affinity Purification: Incubate the clarified lysate with an affinity resin that binds to a tag on

one of the subunits (e.g., FLAG-tagged NCAPH2). Wash the resin extensively with lysis

buffer to remove non-specifically bound proteins.

Elution: Elute the purified condensin II complex from the affinity resin using a competitive

elution buffer (e.g., containing FLAG peptide).

Quality Control: Analyze the purified complex by SDS-PAGE and Coomassie blue staining to

assess purity and stoichiometry of the subunits.

Storage: Add glycerol to the purified complex to a final concentration of 10-20% and store at

-80°C.

Protocol 2: Chromosome Assembly Assay in Xenopus
Egg Extracts
This assay assesses the functionality of the reconstituted condensin II complex by its ability to

promote the assembly of chromosome-like structures from sperm chromatin in a cell-free

system.[1]

Materials:

Xenopus laevis egg extracts (cytosolic extract)

Demembranated Xenopus or mouse sperm nuclei

Reconstituted human condensin II complex

ATP regenerating system (e.g., creatine phosphate, creatine kinase, ATP)

Fluorescent DNA dye (e.g., DAPI)

Microscopy slides and coverslips

Fluorescence microscope
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Procedure:

Prepare Reaction Mix: In a microcentrifuge tube on ice, combine the Xenopus egg extract,

ATP regenerating system, and the reconstituted condensin II complex (e.g., to a final

concentration of 200 nM).[1]

Add Sperm Nuclei: Add demembranated sperm nuclei to the reaction mix.

Incubation: Incubate the reaction at room temperature (e.g., 22°C) for a specified time (e.g.,

60-120 minutes) to allow for chromosome assembly.

Fixation and Staining: Fix the samples (e.g., with formaldehyde) and stain the DNA with a

fluorescent dye like DAPI.

Microscopy: Mount the samples on a microscope slide and observe the morphology of the

chromatin structures using fluorescence microscopy. Functional condensin II will promote the

formation of condensed, individualized chromosome-like structures.

Protocol 3: Single-Molecule DNA Compaction Assay
(DNA Curtain)
This advanced technique allows for the direct visualization of the ATP-dependent motor activity

of individual condensin II complexes on DNA molecules.

Materials:

Flow cell with a lipid bilayer

Biotinylated and fluorescently labeled lambda DNA

Streptavidin

Reconstituted human condensin II complex

Imaging buffer (containing an oxygen scavenging system)

ATP
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Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

Prepare the DNA Curtain: Assemble a DNA curtain in the flow cell by anchoring biotinylated

DNA molecules to a streptavidin-coated lipid bilayer.

Introduce Condensin II: Inject the reconstituted condensin II complex into the flow cell and

allow it to bind to the DNA.

Initiate Compaction: Inject ATP into the flow cell to initiate the motor activity of the condensin

II complex.

Imaging: Visualize the DNA and condensin II complexes using a TIRF microscope. Record

time-lapse movies to observe the compaction of DNA molecules by the condensin II

complex.

Data Analysis: Analyze the movies to quantify the rate of DNA compaction and loop

extrusion.

Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro

reconstitution of the condensin II complex.
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Caption: Workflow for the in vitro reconstitution of the condensin II holocomplex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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